4-(Trifluoromethoxy)benzoylformic acid
Description
4-(Trifluoromethoxy)benzoylformic acid is a fluorinated aromatic α-keto acid characterized by a benzoylformic acid backbone (a carboxylic acid with a ketone group at the α-position) and a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. The trifluoromethoxy group confers enhanced electron-withdrawing effects, influencing acidity, solubility, and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMJJZJSWBNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation using anhydrous hydrogen fluoride . Another approach involves the use of trifluoromethoxylation reagents, such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethoxy)benzoylformic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzoylformic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)benzoylformic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoylformic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 4-(trifluoromethoxy)benzoylformic acid, differing in substituents or functional groups:
Physicochemical Properties
- Acidity : The trifluoromethoxy group (-OCF₃) increases the acidity of the carboxylic acid compared to methoxy (-OCH₃) or methyl (-CH₃) analogs due to its strong electron-withdrawing nature. For example, 4-(trifluoromethoxy)benzoic acid (pKa ~1.5–2.0) is more acidic than 4-methoxybenzoic acid (pKa ~4.4) .
- Solubility: Fluorinated compounds generally exhibit lower aqueous solubility. However, the presence of polar groups (e.g., amino in 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) can enhance solubility in organic solvents like chloroform .
- Melting Points: Fluorinated derivatives often have higher melting points due to increased molecular rigidity. For instance, 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid forms colorless microcrystals with a defined melting point , while non-fluorinated analogs like 4-formylbenzoic acid melt at lower temperatures (~180°C) .
Key Research Findings
- Electron-Withdrawing Effects : The -OCF₃ group significantly lowers the electron density of the aromatic ring, directing electrophilic substitution to meta positions and enhancing reactivity in nucleophilic acyl substitutions .
- Biological Activity: Compounds like 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid exhibit higher cellular uptake due to amino group protonation at physiological pH .
- Thermal Stability: Fluorinated analogs demonstrate superior thermal stability compared to non-fluorinated counterparts, as evidenced by their higher decomposition temperatures in thermogravimetric analyses .
Biological Activity
4-(Trifluoromethoxy)benzoylformic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a benzoylformic acid backbone, which contributes to its unique chemical properties. The presence of the trifluoromethoxy group enhances lipophilicity and may influence interactions with biological targets.
Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance, salicylanilide derivatives containing the trifluoromethyl group have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, indicating potent activity against drug-resistant strains without cross-resistance to conventional antibiotics like isoniazid and rifampicin .
| Compound Type | MIC (μmol/L) | Target Bacteria |
|---|---|---|
| Salicylanilide 4-(trifluoromethyl)benzoates | 0.5 - 32 | MRSA, Mycobacteria |
| 4-(Trifluoromethyl)benzoates | ≥250 | Various Mycobacterial Strains |
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of derivatives of this compound against cancer cell lines such as MCF-7 (breast cancer). Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), indicating their potential as anticancer agents .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.4 - 19.2 | Inhibition of COX-2 and lipoxygenases |
| Hek293 | 5.4 - 9.9 | Interaction with apoptosis pathways |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethoxy group enhances binding affinity through hydrogen bonding and pi-stacking interactions with amino acids in enzyme active sites, leading to inhibition of critical pathways involved in bacterial growth and cancer cell proliferation .
Case Studies
- Antimycobacterial Activity : A study demonstrated that salicylanilide derivatives exhibited superior activity against drug-resistant M. tuberculosis , with MIC values comparable or better than standard treatments. These findings support the potential use of these compounds in developing new antimicrobial therapies .
- Cytotoxicity Assessment : In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth while demonstrating lower toxicity towards normal human cells, suggesting a favorable therapeutic index for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
